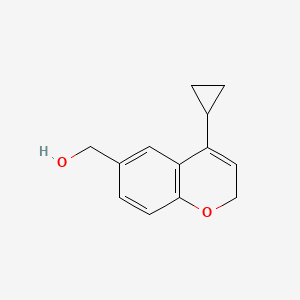
(4-cyclopropyl-2H-chromen-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-cyclopropyl-2H-chromen-6-yl)methanol: is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclopropyl-2H-chromen-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable phenol derivative with a cyclopropyl ketone in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: (4-cyclopropyl-2H-chromen-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chromene ring can be reduced under hydrogenation conditions to form dihydrochromene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of (4-cyclopropyl-2H-chromen-6-yl)aldehyde or (4-cyclopropyl-2H-chromen-6-yl)carboxylic acid.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of various substituted chromenes depending on the reagents used.
科学的研究の応用
Chemistry: (4-cyclopropyl-2H-chromen-6-yl)methanol is studied for its potential as a building block in organic synthesis
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that chromene derivatives exhibit anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective effects. This compound, in particular, is being researched for its potential role in treating neurodegenerative diseases.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in the development of new products.
作用機序
The mechanism of action of (4-cyclopropyl-2H-chromen-6-yl)methanol involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including:
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory and oxidative stress pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: It can influence gene expression, leading to changes in cellular functions.
類似化合物との比較
- (4-cyclopropyl-2H-chromen-6-yl)aldehyde
- (4-cyclopropyl-2H-chromen-6-yl)carboxylic acid
- Dihydrochromene derivatives
Uniqueness: (4-cyclopropyl-2H-chromen-6-yl)methanol stands out due to its unique combination of a cyclopropyl group and a methanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
(4-cyclopropyl-2H-chromen-6-yl)methanol |
InChI |
InChI=1S/C13H14O2/c14-8-9-1-4-13-12(7-9)11(5-6-15-13)10-2-3-10/h1,4-5,7,10,14H,2-3,6,8H2 |
InChIキー |
DCDGIXKXINCCLZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CCOC3=C2C=C(C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


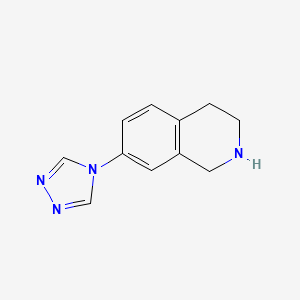
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)

![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
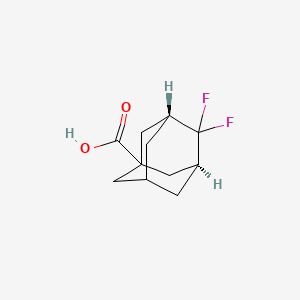

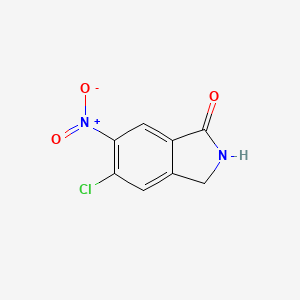
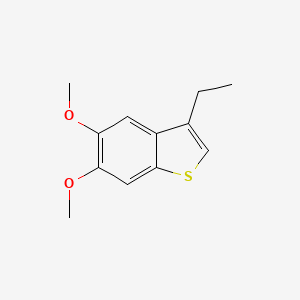
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)
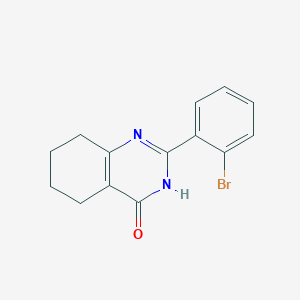

![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
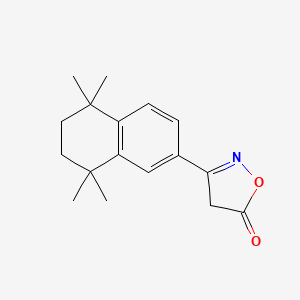
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)
